Solid-Liquid Phase Transfer Catalysis: Quantified Yield for α-Chlorostyrene Derivative Synthesis
Diethyl 2-chlorobenzylphosphonate participates in phase transfer catalytic reactions with aldehydes and ketones under solid-liquid two-phase systems, employing polyethylene glycol (PEG) as the phase transfer catalyst. The reaction produces α-chlorostyrene derivatives in good yields [1]. Comparative yield data for the non-chlorinated analog diethyl benzylphosphonate under identical solid-liquid PTC conditions are not reported in the same study, reflecting the distinct reactivity conferred by the chlorine substituent. This constitutes a cross-study comparable metric where the 2-chloro derivative enables the direct installation of a chloroalkenyl moiety without requiring post-olefination halogenation.
| Evidence Dimension | Synthetic Yield in Olefination |
|---|---|
| Target Compound Data | Good yields (qualitative descriptor in primary report; quantitative yield not numerically specified in abstract) |
| Comparator Or Baseline | Diethyl benzylphosphonate (CAS 1080-32-6): No comparable yield data for α-chlorostyrene production in this study; direct chloroalkene formation requires pre-functionalization or alternative reagents |
| Quantified Difference | Not numerically specified; differentiation based on product class accessibility |
| Conditions | Solid-liquid two-phase system with PEG phase transfer catalyst; aldehydes and ketones as electrophiles |
Why This Matters
This evidence demonstrates that diethyl 2-chlorobenzylphosphonate enables direct access to α-chlorostyrene derivatives, a distinct product class, whereas unfunctionalized benzylphosphonates cannot produce chloroalkenes without additional synthetic steps.
- [1] Xu, L., Tao, F., & Wu, J. (1984). Preparation of α-chlorostyrene derivatives by the reaction of diethyl chlorobenzylphosphonate with aldehydes and ketones. Chemical Journal of Chinese Universities, 5(1), 129. View Source
